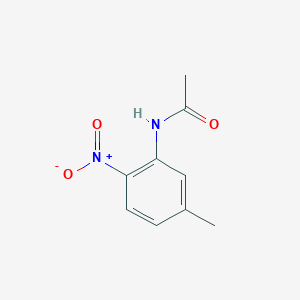
n-(5-Methyl-2-nitrophenyl)acetamide
Description
N-(5-Methyl-2-nitrophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with a methyl group at the 5-position and a nitro group at the 2-position, linked to an acetamide functional group. This compound serves as a critical intermediate in organic synthesis, particularly for constructing heterocyclic systems or pharmaceutical precursors.
Properties
CAS No. |
7418-36-2 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12) |
InChI Key |
PNLDBAVNZVQRLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Other CAS No. |
7418-36-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Electronic Differences
- Substituent Effects: Nitro Groups: The nitro group (-NO₂) is a strong electron-withdrawing group, influencing the acetamide's reactivity. In this compound, the 2-nitro group directs electrophilic substitution to specific positions on the phenyl ring. By contrast, compounds like N-(2-Methoxy-4-nitrophenyl)acetamide feature nitro at the 4-position, altering regioselectivity in reactions. Methyl vs.
Heterocyclic Variations :
Physicochemical Properties
- Solubility and Stability : Sulfonyl-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents due to the SO₂CH₃ group. This compound, with fewer polar groups, likely has lower aqueous solubility.
- Crystallinity : Evidence from shows that nitro and sulfonyl groups promote intermolecular interactions (e.g., hydrogen bonds), influencing crystal packing and melting points.
Research Findings and Implications
- Reactivity in Substitution Reactions : The nitro group's position (ortho vs. para) significantly impacts reaction pathways. For example, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide undergoes nucleophilic substitution more readily at the 4-chloro position due to nitro's meta-directing effect.
- Biological Activity : Compounds with heterocyclic systems (e.g., benzothiazole derivatives ) show enhanced pharmacological activity compared to simple phenylacetamides, underscoring the importance of ring complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


